molecular formula C18H14N4 B3070179 4,4'-(Biphenyl-4,4'-diyl)bis(1H-imidazole) CAS No. 100146-16-5

4,4'-(Biphenyl-4,4'-diyl)bis(1H-imidazole)

Cat. No.: B3070179
CAS No.: 100146-16-5
M. Wt: 286.3 g/mol
InChI Key: JHUZGJNYFDJSGF-UHFFFAOYSA-N
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Description

4,4’-(Biphenyl-4,4’-diyl)bis(1H-imidazole) is an organic compound that features a biphenyl core with two imidazole groups attached at the 4 and 4’ positions. This compound is known for its versatile coordination modes, making it a valuable ligand in the construction of coordination polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Biphenyl-4,4’-diyl)bis(1H-imidazole) typically involves the reaction of 4,4’-dibromobiphenyl with imidazole under basic conditions. The reaction is often carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate. The reaction is performed in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for 4,4’-(Biphenyl-4,4’-diyl)bis(1H-imidazole) are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Biphenyl-4,4’-diyl)bis(1H-imidazole) can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in the synthesis of the compound.

    Bases: Such as potassium carbonate, used to deprotonate the imidazole groups.

    Solvents: Dimethylformamide is commonly used in the synthesis process.

Major Products Formed

The major products formed from reactions involving 4,4’-(Biphenyl-4,4’-diyl)bis(1H-imidazole) are typically coordination complexes with various metal ions. These complexes can exhibit unique properties depending on the metal ion and the coordination environment .

Scientific Research Applications

4,4’-(Biphenyl-4,4’-diyl)bis(1H-imidazole) has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,4’-(Biphenyl-4,4’-diyl)bis(1H-imidazole) exerts its effects is primarily through its ability to coordinate with metal ions. The imidazole groups can donate electron pairs to metal ions, forming stable coordination complexes. These complexes can then participate in various chemical and biological processes, depending on the nature of the metal ion and the coordination environment .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Bipyridine: Another biphenyl derivative with nitrogen-containing groups.

    1,10-Phenanthroline: A bidentate ligand with nitrogen atoms that can coordinate with metal ions.

Uniqueness

4,4’-(Biphenyl-4,4’-diyl)bis(1H-imidazole) is unique due to its combination of a biphenyl core and imidazole groups, which provide both rigidity and flexibility in coordination chemistry. This makes it particularly useful in the construction of coordination polymers and metal-organic frameworks .

Properties

IUPAC Name

5-[4-[4-(1H-imidazol-5-yl)phenyl]phenyl]-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4/c1-5-15(17-9-19-11-21-17)6-2-13(1)14-3-7-16(8-4-14)18-10-20-12-22-18/h1-12H,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUZGJNYFDJSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C3=CN=CN3)C4=CN=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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